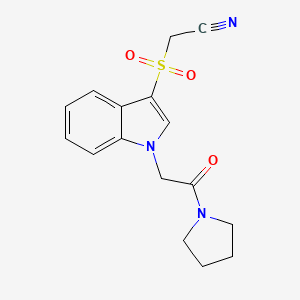![molecular formula C23H21N3O3S B3008768 benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate CAS No. 954093-74-4](/img/structure/B3008768.png)
benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate" is a complex organic molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and biological activities of related benzothiazole derivatives, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves multi-step reactions that can include cyclization, acylation, and substitution reactions. For instance, the synthesis of 2-(4-acylaminophenyl)benzothiazoles involves N-acetylation and oxidation as key steps . Similarly, the one-pot, microwave-assisted synthesis of benzothiazole derivatives has been reported, highlighting the use of catalysts like PdCl2 and solvent-free conditions for the synthesis of poly-functionalized tri-heterocyclic benzothiazole derivatives . Ultrasound-assisted synthesis has also been employed for the preparation of novel 1,4-benzothiazine derivatives, indicating the use of modern techniques to improve reaction yields and reduce reaction times .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often confirmed using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, ESI-MS, and sometimes single-crystal X-ray analysis . These techniques provide detailed information about the molecular framework and the substitution pattern on the benzothiazole core. For example, the crystal and molecular structures of some benzothiazole derivatives have been elucidated through X-ray analyses, confirming the formation of the desired heterocyclic systems .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, including cyclization and condensation reactions. For instance, the reaction of 2-amino-5- and 6-(5-aryl-1-phenyl-2-pyrazolin-3-yl)benzothiazole with ethyl bromopyruvate or dimethyl acetylenedicarboxylate (DMAD) leads to the formation of imidazo[2,1-b]benzothiazole and pyrimido[2,1-b]benzothiazole derivatives, respectively . These reactions are crucial for the diversification of the benzothiazole scaffold and the introduction of new pharmacophores.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as their pKa values, can be determined using UV spectroscopy . These properties are important for understanding the compound's behavior in biological systems. The pKa values can indicate the ionization state of the compound at physiological pH, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties
The compound has shown promising results in the field of antimicrobial activities. Specifically, novel benzothiazine derivatives have been recognized for their significant antibacterial and antifungal properties. These compounds have been tested against various strains such as E. coli, E. fecalis, Klebsiella, S. aureus, C. albican, and Aspergillus Niger, with several derivatives exhibiting substantial activity (Kalekar et al., 2011).
Synthesis and Characterization
The synthesis and characterization of this compound and its derivatives have been a subject of study, leading to the discovery of various related compounds with potential pharmacological activities. Studies have detailed the processes of synthesis and the resultant structural and chemical properties, laying the groundwork for further exploration in medicinal chemistry (Gowda et al., 2011).
Potential in Drug Development
The compound's structure and properties have been investigated for their potential in drug development. Research has focused on understanding the compound's interaction with biological targets and its efficacy in various models, indicating its potential as a lead compound for the development of new therapeutic agents (Flefel et al., 2018).
Structural Analysis
Structural analysis of the compound and its derivatives has been conducted to gain insight into its physicochemical properties and potential interactions with biological molecules. This includes studies on crystal structures and molecular docking, providing a foundation for understanding the compound's mechanism of action and optimizing its pharmacological properties (Li et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
benzyl 2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14-9-10-18(15(2)11-14)20-22-21(24-16(3)30-22)23(28)26(25-20)12-19(27)29-13-17-7-5-4-6-8-17/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPJFDFJIVJPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)
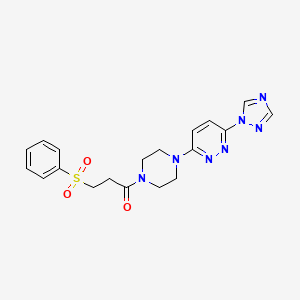
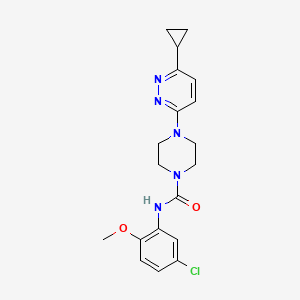
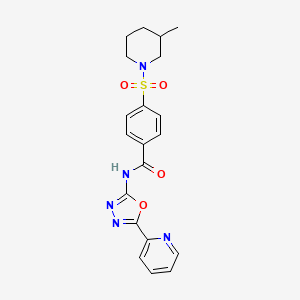
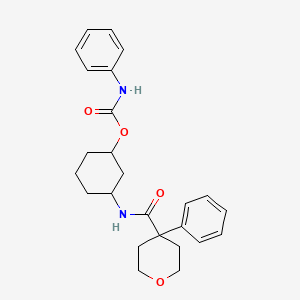

![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B3008694.png)
![1-(2,6-Difluorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3008696.png)

![3-(((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(3-(trifluoromethyl)phenyl)amino)methyl)-4-methoxybenzaldehyde](/img/structure/B3008699.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3008700.png)
